SR-31747

Description

a sigma receptor antagonist and steroid isomerase inhibitor with immunosuppressive and anti-inflammatory activities; structure given in first source

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHPCMBPASXYGP-KVVVOXFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132173-07-0 |

Source

|

| Record name | SR 31747 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arylacenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR-31747 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SR-31747: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a synthetic ligand that has demonstrated a complex pharmacological profile with potent immunosuppressive, anti-inflammatory, and anti-tumor properties. Its mechanism of action is multifactorial, primarily centered on its interaction with sigma receptors and the inhibition of a key enzyme in cholesterol biosynthesis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the therapeutic potential of this compound, detailing its binding targets, downstream signaling effects, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its biological effects through two primary mechanisms:

-

Modulation of Sigma Receptors: this compound is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. It acts as an allosteric modulator of sigma receptor binding sites, influencing their interaction with endogenous and exogenous ligands.[1] This interaction is believed to be a key contributor to its immunomodulatory and anti-inflammatory effects.

-

Inhibition of Sterol Isomerase: this compound is a potent inhibitor of the enzyme Δ8-Δ7 sterol isomerase, also known as emopamil-binding protein (EBP).[2][3] This enzyme plays a crucial role in the cholesterol biosynthesis pathway. By inhibiting this step, this compound disrupts cholesterol production, leading to the accumulation of sterol intermediates and ultimately inducing antiproliferative effects in cancer cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the interaction of this compound with its molecular targets and its biological effects.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Tissue/Cell Type | Radioligand | Reference |

| Kd | 0.66 nM | Rat Spleen Membranes | [3H]this compound | |

| Bmax | 5646 fmol/mg protein | Rat Spleen Membranes | [3H]this compound |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Model System | Effect | Reference |

| IC50 | ~350 nM | In vitro (Yeast) | Inhibition of Sterol Isomerase Activity | [2] |

| ED50 | 0.18 mg/kg (i.p.) | Mouse Spleen Membranes | Inhibition of --INVALID-LINK---3PPP binding | |

| ED50 | 1.43 mg/kg (p.o.) | Mouse Spleen Membranes | Inhibition of --INVALID-LINK---3PPP binding |

Signaling Pathways and Cellular Effects

The binding of this compound to its targets initiates a cascade of downstream events that culminate in its observed pharmacological effects.

Immunomodulation via Sigma Receptor Interaction

This compound's interaction with sigma receptors on immune cells, particularly lymphocytes, leads to a potent immunosuppressive effect. This is characterized by:

-

Inhibition of Lymphocyte Proliferation: this compound inhibits the proliferation of T-lymphocytes stimulated by mitogens. This effect is thought to be mediated through the sigma-1 receptor.

-

Modulation of Cytokine Production: this compound has been shown to selectively inhibit the expression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF).

References

- 1. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. druglibrary.net [druglibrary.net]

- 3. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Function of SR-31747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a synthetic ligand that has garnered significant interest for its dual immunomodulatory and antiproliferative activities. Primarily recognized as a sigma receptor ligand, its mechanism of action extends to the potent inhibition of cholesterol biosynthesis, a critical pathway for cell proliferation and survival. This technical guide provides a comprehensive overview of the function of this compound, with a focus on its molecular targets, downstream signaling effects, and its potential as a therapeutic agent, particularly in oncology. The information is presented with structured data tables, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.

Molecular Targets and Binding Affinity

This compound interacts with multiple protein targets, contributing to its complex pharmacological profile. Its primary binding sites include sigma receptors and the emopamil-binding protein (EBP), which functions as a Δ8-Δ7 sterol isomerase.

This compound is a sigma ligand that interacts with four proteins in human cells: SRBP-1 (sigma-1), sigma-2, HSI (human sterol isomerase, also known as EBP), and its relative SRBP-2. It exhibits a high affinity for its binding sites, as demonstrated in studies with rat spleen membranes.[1] The interaction of this compound with sigma sites has been described as a non-competitive, allosteric modulation.[1]

| Target Protein | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |

| Sigma Sites | [3H]this compound | 0.66 | 5646 | Rat Spleen Membranes | [1] |

Antiproliferative Activity

A key function of this compound is its ability to inhibit the proliferation of various cancer cell lines, an effect that is observed in a time- and concentration-dependent manner.[1] This activity is particularly pronounced in breast and prostate cancer models.

The antiproliferative effects of this compound are primarily mediated through its inhibition of the Δ8-Δ7 sterol isomerase (EBP).[2][3] This enzymatic blockade disrupts the cholesterol biosynthesis pathway, leading to the accumulation of sterol intermediates and a depletion of cholesterol, which is essential for cell membrane integrity and signaling.[3] The antiproliferative activity of this compound can be reversed by the addition of exogenous cholesterol.[3]

While specific IC50 values for this compound across a wide range of breast and prostate cancer cell lines are not available in a single comprehensive table, studies have shown that nanomolar concentrations of this compound dramatically inhibit the proliferation of both hormone-responsive and -unresponsive breast and prostate cancer cell lines.[4]

Mechanism of Action: Inhibition of Sterol Isomerase and Downstream Signaling

The primary mechanism driving the antiproliferative effects of this compound is the inhibition of the Δ8-Δ7 sterol isomerase (EBP), a critical enzyme in the post-lanosterol segment of cholesterol biosynthesis.

Cholesterol Biosynthesis Pathway Inhibition

Inhibition of the Δ8-Δ7 sterol isomerase by this compound leads to the accumulation of Δ8-sterols and a subsequent depletion of downstream cholesterol.[3] This disruption of sterol metabolism has profound effects on cellular processes that are highly dependent on cholesterol, such as cell membrane formation, lipid raft organization, and signal transduction.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

In-depth Technical Guide: The Sigma Receptor Ligand SR-31747

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-31747 is a synthetic ligand with a multifaceted pharmacological profile, demonstrating significant immunomodulatory and antiproliferative properties. Initially investigated for its interaction with sigma receptors, subsequent research has revealed its primary mechanism of action for its anticancer effects to be the potent inhibition of Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the disruption of cell proliferation in various cancer cell lines. Concurrently, this compound binds to sigma-1 (σ1) and sigma-2 (σ2) receptors and exhibits complex immunomodulatory effects, including the modulation of pro- and anti-inflammatory cytokines. This technical guide provides a comprehensive overview of the core properties of this compound, including its binding affinities, in vitro and in vivo efficacy, detailed experimental methodologies, and the signaling pathways it modulates.

Core Properties and Mechanism of Action

This compound is a high-affinity ligand that interacts with multiple protein targets, leading to its distinct biological activities.[1]

Antiproliferative Activity: The primary mechanism underlying the antiproliferative effects of this compound is the inhibition of the Δ8-Δ7 sterol isomerase enzyme.[2][3] This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the conversion of zymostenol (B45303) to lathosterol. By inhibiting this step, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules, thereby impeding cancer cell proliferation.[2] This effect has been observed in a range of cancer cell lines, including those of the breast and prostate.

Sigma Receptor Binding: this compound binds to both sigma-1 and sigma-2 receptors.[1][4] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface, involved in cellular signaling and stress responses. The sigma-2 receptor is also implicated in cell proliferation and signaling. While the antiproliferative effects are primarily attributed to sterol isomerase inhibition, the interaction with sigma receptors may contribute to the overall pharmacological profile of the compound. There is also evidence to suggest that this compound acts as an allosteric modulator of sigma receptor binding sites.[5][6]

Immunomodulatory Activity: this compound exhibits potent immunomodulatory effects, characterized by the inhibition of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1][7] The effect on the anti-inflammatory cytokine IL-10 has yielded conflicting results in in vitro versus in vivo studies.[8] This modulation of the cytokine environment suggests a potential therapeutic role in inflammatory and autoimmune conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional efficacy.

Table 1: Binding Affinities of this compound

| Target | Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| This compound Binding Site | [3H]this compound | Rat Spleen Membranes | 0.66 | 5646 | [5] |

| SR-BP (Sigma-1 Receptor) | [3H]SR-31747A | Yeast Membranes expressing SR-BP | 0.15 | Not Reported | [9] |

| Mammalian Sterol Isomerase | This compound | Recombinant Yeast Cells | 1 | Not Reported | [3] |

| SRBP-2 | SR-31747A | Not Specified | 10 | Not Reported | [10] |

Table 2: In Vitro Antiproliferative Activity of SR-31747A

| Cell Line | Cancer Type | IC50 (M) | Reference |

| LNCaP | Prostate Cancer | 10-8 | Not Specified |

| DU145 | Prostate Cancer | 10-8 | Not Specified |

| MCF7 | Breast Cancer | 10-10 to 10-8 | Not Specified |

| MDA-MB-231 | Breast Cancer | 10-10 to 10-8 | Not Specified |

| BT20 | Breast Cancer | 10-10 to 10-8 | Not Specified |

Table 3: In Vivo Efficacy of this compound

| Assay | Model | Route of Administration | ED50 (mg/kg) | Reference |

| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | Mice | i.p. | 0.18 | [5] |

| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | Mice | oral | 1.43 | [5] |

| Inhibition of LPS-induced pro-inflammatory cytokines | Mice | Not Specified | 2 | [7] |

| Antitumor Activity (Mammary and Prostatic Tumors) | Nude Mice | i.p. | 25 (daily) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the characterization of this compound are provided below.

Radioligand Binding Assay for this compound Binding Sites

This protocol is adapted from studies characterizing the binding of [3H]this compound to its specific binding sites.

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound binding sites.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for non-specific binding determination)

-

Membrane preparation from rat spleen or other tissues of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In triplicate, incubate membrane preparations with increasing concentrations of [3H]this compound in the assay buffer. For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

Incubation: Incubate the samples at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Cell Proliferation (MTT) Assay

This protocol is a standard method to assess the antiproliferative effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest (e.g., LNCaP, MCF7)

-

Cell culture medium and supplements

-

SR-31747A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of SR-31747A and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log concentration of SR-31747A and determine the IC50 value using non-linear regression.

Sterol Isomerase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the Δ8-Δ7 sterol isomerase enzyme.

Objective: To determine the IC50 of this compound for sterol isomerase activity.

Materials:

-

Recombinant yeast or mammalian cells expressing Δ8-Δ7 sterol isomerase

-

Substrate for the enzyme (e.g., zymostenol)

-

SR-31747A

-

Assay buffer

-

System for sterol extraction and analysis (e.g., gas chromatography-mass spectrometry - GC-MS)

Procedure:

-

Enzyme Preparation: Prepare a lysate or microsomal fraction from cells expressing the sterol isomerase.

-

Inhibition Assay: Incubate the enzyme preparation with the substrate in the presence of varying concentrations of SR-31747A.

-

Sterol Extraction: After the incubation period, stop the reaction and extract the sterols from the reaction mixture.

-

Sterol Analysis: Analyze the sterol composition using GC-MS to quantify the substrate and the product of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition of sterol isomerase activity at each concentration of SR-31747A. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

Caption: Immunomodulatory Effect of this compound on Cytokine Production.

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound is a promising pharmacological agent with a well-defined mechanism of antiproliferative action centered on the inhibition of cholesterol biosynthesis. Its additional interactions with sigma receptors and its immunomodulatory properties contribute to a complex and potentially valuable therapeutic profile. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Future research should focus on elucidating the detailed molecular interactions with its various targets and further exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reduction of IL-10 and nitric oxide synthesis by SR31747A (sigma ligand) in RAW murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-31747: A Comprehensive Technical Guide to its Function as a Sterol Isomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a potent and selective ligand that has garnered significant interest for its dual activity as a sterol isomerase inhibitor and a binder of sigma receptors. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a particular focus on its role in the inhibition of cholesterol biosynthesis. The document details its binding affinities, enzymatic inhibition properties, and effects on cell proliferation. Comprehensive experimental protocols for key assays are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

This compound, a synthetic cyclohexyl derivative, was initially investigated for its immunomodulatory and anti-inflammatory properties. Subsequent research revealed its significant antiproliferative effects in various cancer cell lines, which are primarily attributed to its potent inhibition of the enzyme Δ8-Δ7 sterol isomerase, also known as emopamil-binding protein (EBP). This enzyme plays a crucial role in the post-squalene segment of the cholesterol biosynthesis pathway. In addition to its enzymatic inhibition, this compound exhibits high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a range of cellular functions and are often overexpressed in tumor cells. This dual mechanism of action makes this compound a compelling molecule for further investigation in oncology and other therapeutic areas.

Mechanism of Action: Inhibition of Sterol Isomerase

The primary mechanism through which this compound exerts its antiproliferative effects is the inhibition of the Δ8-Δ7 sterol isomerase (EBP). This enzyme catalyzes the isomerization of zymostenol (B45303) to lathosterol (B1674540), a critical step in the conversion of lanosterol (B1674476) to cholesterol.

The Cholesterol Biosynthesis Pathway and the Role of Δ8-Δ7 Sterol Isomerase

Cholesterol biosynthesis is a complex, multi-step process that is essential for maintaining cellular membrane integrity and is a precursor for the synthesis of steroid hormones and bile acids. The pathway can be broadly divided into pre-squalene and post-squalene stages. The Δ8-Δ7 sterol isomerase functions in the latter part of the pathway. Inhibition of this enzyme by this compound leads to the accumulation of the substrate, zymostenol, and a depletion of downstream products, including cholesterol. This disruption of cholesterol homeostasis can trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Caption: Cholesterol Biosynthesis Pathway Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and inhibitory concentrations.

Table 1: Binding Affinity of this compound

| Target | Ligand | Kd (nM) | Ki (nM) | Assay Conditions | Reference |

| Mammalian Sterol Isomerase (EBP) | [3H]this compound | 1 | - | Recombinant yeast cells | [1] |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | - | 11 ± 3 | Guinea pig brain membranes | [2] |

| Sigma-2 Receptor | [3H]DTG | - | 38.0 ± 3.3 | Rat liver membranes | [3] |

Table 2: In Vitro Inhibition Data for this compound

| Parameter | Cell Line | IC50 (nM) | Assay | Reference |

| Sterol Isomerase Activity | Recombinant Yeast Lysates | 350 | Enzymatic Assay | [4] |

| Cell Proliferation | MCF-7 (Breast Cancer) | 22.4 | MTT Assay | [1] |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | ~50 | Cell Viability Assay | [5] |

| Cell Proliferation | DU-145 (Prostate Cancer) | ~50 | Cell Viability Assay | [5] |

| Cell Proliferation | LNCaP (Prostate Cancer) | ~50 | Cell Viability Assay | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol is adapted for determining the binding affinity of this compound for sigma-1 and sigma-2 receptors using a competitive binding assay.

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

-

Membrane preparations (e.g., guinea pig brain for sigma-1, rat liver for sigma-2)

-

Radioligand: --INVALID-LINK---Pentazocine (for sigma-1), [3H]DTG (for sigma-2)

-

This compound (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of this compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C for sigma-1, room temperature for sigma-2) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sterol Isomerase Enzymatic Assay

This protocol outlines a method to measure the inhibitory effect of this compound on Δ8-Δ7 sterol isomerase activity by quantifying the conversion of zymostenol to lathosterol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Source of Δ8-Δ7 sterol isomerase (e.g., yeast microsomes, purified recombinant enzyme)

-

Zymostenol (substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing cofactors if necessary)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., epicoprostanol)

-

GC-MS system

Procedure:

-

Enzymatic Reaction:

-

Pre-incubate the enzyme source with varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding the substrate, zymostenol.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.

-

-

Sterol Extraction:

-

Add water and the internal standard to the reaction mixture.

-

Extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Resuspend the dried lipid extract in a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Incubate at a raised temperature (e.g., 60-70°C) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols.

-

Identify and quantify the peaks corresponding to the TMS-ethers of zymostenol and lathosterol based on their retention times and mass spectra.

-

-

Data Analysis:

-

Calculate the amount of product (lathosterol) formed in the presence and absence of this compound.

-

Plot the percentage of enzyme inhibition against the log concentration of this compound to determine the IC50 value.

-

Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to determine the IC50 value of this compound for cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagram illustrates the downstream consequences of this compound-mediated inhibition of sterol isomerase.

Caption: Downstream Effects of this compound Inhibition.

Conclusion

This compound is a valuable research tool for studying the intricacies of cholesterol biosynthesis and the roles of sigma receptors in cellular signaling. Its potent inhibition of Δ8-Δ7 sterol isomerase, leading to the disruption of cholesterol homeostasis and subsequent induction of cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent, particularly in oncology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the multifaceted activities of this compound and to aid in the development of novel therapeutic strategies targeting these pathways.

References

SR-31747: A Deep Dive into its Binding Affinity for Sigma-1 versus Sigma-2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding characteristics of SR-31747, a compound with known immunosuppressive and anti-inflammatory properties, at the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This document summarizes the available quantitative data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways to offer a complete picture for researchers in pharmacology and drug development.

Executive Summary

This compound, and its active enantiomer SR-31747A, exhibit a complex interaction with sigma receptors. While it is established that SR-31747A binds with high, nanomolar affinity to the sigma-1 receptor, its precise binding characteristics at the sigma-2 receptor are less definitively quantified in comparative studies. Some evidence suggests that this compound may also act as an allosteric modulator of sigma receptor binding. This guide synthesizes the current understanding of its binding profile and the methodologies employed to elucidate these interactions.

Data Presentation: Binding Affinities of this compound

| Compound | Receptor/Binding Site | Affinity Constant (Kd) | Tissue/Cell Source | Reference |

| SR-31747A | Sigma-1 (SR-BP) | 0.15 nM | Yeast expressing SR-BP | [1] |

| This compound | Allosteric Sigma Site | 0.66 nM | Rat Spleen Membranes | [2] |

| SR-31747A | Sigma-2 | Binding observed, but not quantified | N/A | [3][4] |

Note: SR-BP (SR-31747A-binding protein) has been identified as the sigma-1 receptor. One study suggests this compound binds to a site distinct from the classical sigma-1 and sigma-2 sites, acting as an allosteric modulator[2]. Preliminary studies have confirmed that SR-31747A does bind to the sigma-2 receptor, though quantitative affinity data from a direct comparative study remains elusive[3][4].

Experimental Protocols

The determination of binding affinities for ligands like this compound at sigma receptors typically involves radioligand binding assays. These assays are fundamental in pharmacological research for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay for Sigma-1 Receptor

A standard method to determine the binding affinity of a test compound for the sigma-1 receptor involves a competitive binding assay using a radiolabeled sigma-1 selective ligand, such as --INVALID-LINK---pentazocine.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the sigma-1 receptor. This typically involves homogenization of the tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.

-

Incubation: A constant concentration of the radioligand (--INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) of the test compound is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 Receptor

The protocol for determining sigma-2 receptor binding affinity is similar, but often employs a non-selective sigma receptor radioligand, like [³H]DTG (1,3-di-o-tolylguanidine), in the presence of a selective sigma-1 ligand to "mask" the sigma-1 sites.

Methodology:

-

Membrane Preparation: Similar to the sigma-1 assay, membranes are prepared from a source rich in sigma-2 receptors.

-

Incubation with Masking: The membrane preparation is incubated with a saturating concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block the binding of the radioligand to sigma-1 receptors.

-

Competitive Binding: A constant concentration of the non-selective radioligand ([³H]DTG) is then added, along with varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium, Separation, and Quantification: These steps are carried out as described for the sigma-1 assay.

-

Data Analysis: The IC₅₀ and subsequently the Ki for the sigma-2 receptor are calculated from the resulting competition curve.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways

Understanding the signaling pathways associated with sigma-1 and sigma-2 receptors is crucial for contextualizing the functional implications of this compound binding.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a critical role in regulating cellular stress responses and calcium signaling.

Key Signaling Interactions:

-

Calcium Homeostasis: The sigma-1 receptor modulates the activity of the inositol (B14025) trisphosphate (IP₃) receptor, thereby controlling the release of calcium from the ER.

-

Ion Channel Modulation: It can directly interact with and modulate the function of various ion channels, including voltage-gated potassium channels.

-

Cellular Survival Pathways: Through its chaperone activity, the sigma-1 receptor is implicated in the unfolded protein response (UPR) and can influence cell survival and apoptosis.

Sigma-1 Receptor Signaling Pathway

Caption: Simplified Sigma-1 receptor signaling cascade.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is also an intracellular protein. It is often overexpressed in proliferating cells, including cancer cells, and is implicated in cell proliferation and death pathways.

Key Signaling Interactions:

-

Cell Proliferation: The sigma-2 receptor is involved in signaling cascades that promote cell proliferation, potentially through interactions with growth factor receptors like the epidermal growth factor receptor (EGFR).

-

Calcium Signaling: Similar to the sigma-1 receptor, the sigma-2 receptor has been shown to modulate intracellular calcium levels.

-

Apoptosis: Ligands targeting the sigma-2 receptor can induce apoptosis in cancer cells, suggesting its role in regulating programmed cell death.

Sigma-2 Receptor Signaling Pathway

Caption: Overview of Sigma-2 receptor signaling pathways.

Conclusion

References

- 1. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-31747: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a potent and selective sigma (σ) receptor ligand with demonstrated immunosuppressive and antiproliferative properties. Its primary mechanism of action involves the inhibition of cholesterol biosynthesis through the blockade of sterol isomerase, an enzyme crucial for cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, a proposed synthesis pathway, and the key biological activities of this compound. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as SR-31747A, is chemically identified as (Z)-N-cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (Z)-N-cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride | Internal Compilation |

| Molecular Formula | C₂₃H₃₅Cl₂N | [1] |

| Molecular Weight | 396.44 g/mol | [1] |

| CAS Number | 132173-07-0 | [1] |

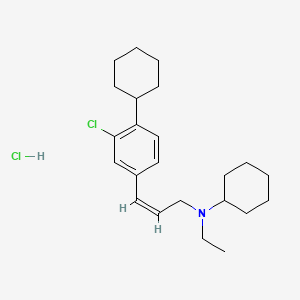

Chemical Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Proposed Synthesis Pathway

Proposed Synthesis Workflow:

Caption: Proposed Synthesis Workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a ligand for sigma receptors, with binding affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[2][3] Its primary antiproliferative effect, however, is mediated through the inhibition of the enzyme sterol Δ⁸-Δ⁷ isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway.[4] This inhibition leads to the accumulation of sterol intermediates and depletion of cholesterol, ultimately arresting cell proliferation.[4]

Quantitative Binding Affinity Data:

| Target | Ligand | Kd (nM) | Source |

| SR-31747A-binding protein (SR-BP) | SR-31747A | 0.15 | [5] |

| SR-31747A-binding protein (SR-BP) | (+)-Pentazocine | 7.1 | [5] |

Signaling Pathway of this compound Action:

References

SR-31747: A Technical Guide to its Discovery and Preclinical History

Introduction

SR-31747, a novel synthetic compound, emerged from the laboratories of Sanofi Recherche as a potent immunomodulatory and antiproliferative agent.[1][2] Initially characterized as a high-affinity sigma ligand, its mechanism of action was later elucidated to involve the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, history, and preclinical development of this compound, with a focus on its mechanism of action, key experimental findings, and the quantitative data that defined its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Early History

This compound was first described as a novel sigma ligand with immunosuppressive properties.[2] Developed by Sanofi Recherche in France, early investigations revealed its ability to bind with high affinity to sites in the immune system, particularly on lymphocytes.[3] This initial discovery prompted further exploration into its potential as an immunomodulatory drug. Subsequent studies demonstrated its efficacy in animal models of immune dysregulation, such as preventing the development of acute graft-versus-host disease.[1] A significant breakthrough in understanding its mechanism of action came with the discovery that this compound inhibits the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.[4] This finding linked its antiproliferative effects to the disruption of cellular sterol metabolism. Further research established that this compound also binds to sigma-1 (σ1) and sigma-2 (σ2) receptors, with a particularly high affinity for a site on the sterol isomerase, also known as the emopamil-binding protein (EBP).[5][6] The promising preclinical data, particularly its potent antitumor activities in vitro and in vivo, led to its advancement into clinical trials.[5] Sanofi-Synthelabo reported that this compound was in Phase IIb clinical trials for the treatment of prostate and breast cancer around 2006-2007.[7]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzyme Δ8-Δ7 sterol isomerase (emopamil-binding protein - EBP), which catalyzes a crucial step in the postsqualene cholesterol biosynthesis pathway.[4] By blocking this enzyme, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. This inhibition of cholesterol synthesis is a key contributor to the compound's potent antiproliferative effects on both normal and cancerous cells.[5]

In addition to its enzymatic inhibition, this compound is a high-affinity ligand for sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes.[5][6] While the precise interplay between sigma receptor binding and sterol isomerase inhibition is complex, it is believed that the binding to these receptors, especially the site on EBP, is integral to its pharmacological activity.[5] The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, and its interaction with this compound may contribute to the observed cellular effects.[8] Furthermore, this compound has been shown to modulate the expression of key cytokines, such as blocking the transcription of interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which likely contributes to its immunomodulatory properties.[1]

Quantitative Data

The pharmacological profile of this compound has been characterized by a range of quantitative measures, including binding affinities, in vivo efficacy, and antiproliferative potency.

Table 1: Binding Affinity and Receptor Occupancy of this compound

| Parameter | Value | Species/Tissue | Reference |

| Kd ([3H]this compound) | 0.66 nM | Rat Spleen Membranes | [3] |

| Bmax ([3H]this compound) | 5646 fmol/mg protein | Rat Spleen Membranes | [3] |

| Kd (mammalian sterol isomerase) | 1 nM | Recombinant | [4] |

Table 2: In Vivo Efficacy of this compound

| Assay | ED50 | Route of Administration | Species | Reference |

| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | 0.18 mg/kg | i.p. | Mice | [3] |

| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | 1.43 mg/kg | oral | Mice | [3] |

| Inhibition of endotoxin-induced IL-1, IL-6, and TNF-α production | ~2 mg/kg | - | - | [9] |

Table 3: Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| MCF7 | Breast (hormone-responsive) | 10-10 to 10-8 M | [5] |

| MDA-MB-231 | Breast (hormone-unresponsive) | 10-10 to 10-8 M | [5] |

| BT20 | Breast | 10-10 to 10-8 M | [5] |

| LNCaP | Prostate (hormone-responsive) | 10-10 to 10-8 M | [5] |

| DU-145 | Prostate (hormone-unresponsive) | 10-10 to 10-8 M | [5] |

| PC3 | Prostate (hormone-unresponsive) | 10-10 to 10-8 M | [5] |

Experimental Protocols

Detailed methodologies for the key experiments that defined the pharmacological profile of this compound are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its binding sites.

Protocol:

-

Membrane Preparation: Spleen tissue from Sprague-Dawley rats was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high speed to pellet the membrane fraction. The final pellet was resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation was incubated with various concentrations of radiolabeled [3H]this compound.

-

Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by Scatchard analysis of the saturation binding data. For competition binding assays, membranes were incubated with a fixed concentration of a radiolabeled sigma ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of this compound.

In Vivo Inhibition of Radioligand Binding

Objective: To determine the in vivo efficacy of this compound in occupying its target receptors.

Protocol:

-

Animal Model: Male mice were used for these experiments.

-

Drug Administration: this compound was administered to the mice via either the intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

Time Course: After a specific time (e.g., 30 minutes) following drug administration, the animals were sacrificed.

-

Tissue Preparation: The spleens were rapidly removed and processed to prepare a membrane fraction as described in the radioligand binding assay protocol.

-

Ex Vivo Binding Assay: The prepared spleen membranes were then incubated with a radiolabeled sigma ligand, such as --INVALID-LINK---3PPP, to measure the level of receptor occupancy by the administered this compound.

-

Data Analysis: The dose of this compound that resulted in a 50% inhibition of the specific binding of the radioligand (ED50) was calculated.

Antiproliferative Assays

Objective: To determine the potency of this compound in inhibiting the growth of cancer cell lines.

Protocol:

-

Cell Culture: Human breast and prostate cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells were then treated with a range of concentrations of this compound.

-

Incubation: The plates were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance was read using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells. The concentration of this compound that caused a 50% reduction in cell viability (IC50) was determined from the dose-response curves.

Cytokine mRNA Expression Analysis

Objective: To investigate the effect of this compound on the expression of cytokine genes.

Protocol:

-

Cell Stimulation: Spleen cells were stimulated in vitro with a mitogen (e.g., concanavalin (B7782731) A) in the presence or absence of this compound.

-

RNA Extraction: After a defined incubation period, total RNA was extracted from the cells using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR amplification using specific primers for the cytokine genes of interest (e.g., IFN-γ, GM-CSF, IL-4) and a housekeeping gene (e.g., β-actin) as an internal control.

-

Analysis of PCR Products: The amplified PCR products were separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The intensity of the bands corresponding to the cytokine genes was quantified and normalized to the housekeeping gene to determine the relative mRNA expression levels.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a saturation radioligand binding assay.

Experimental Workflow for Antiproliferative Assay

Caption: Workflow for determining the antiproliferative activity.

References

- 1. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sec.gov [sec.gov]

- 8. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

SR-31747: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the sigma-1 receptor ligand and sterol isomerase inhibitor, SR-31747. Due to the limited availability of public quantitative data, this document also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties. Furthermore, it visualizes the key signaling pathways associated with this compound's mechanism of action.

Data Presentation: Solubility and Stability

Quantitative data on the solubility and stability of this compound is not extensively available in the public domain. The following tables summarize the known information.

Table 1: Solubility of this compound

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Ultrasonic |

Note: Information regarding the aqueous solubility of this compound is not publicly available.

Table 2: Stability of this compound

| Form | Storage Conditions | Stability |

| Powder | -20°C, 3 years | Stable |

| Powder | Tightly sealed vial | Up to 24 months |

Note: It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C. Specific data on degradation kinetics under various conditions (e.g., pH, temperature, light) are not publicly available.

Experimental Protocols

For researchers seeking to generate comprehensive solubility and stability profiles for this compound, the following established methodologies are recommended.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in aqueous buffers.

Objective: To determine the thermodynamic solubility of this compound in aqueous media at a specific pH and temperature.

Materials:

-

This compound powder

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container. The excess solid should be visible.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific aqueous buffer at the tested temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl solution to the sample solution and incubate at a specific temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH solution to the sample solution and incubate at a specific temperature.

-

Oxidation: Add H₂O₂ solution to the sample solution and keep it at room temperature.

-

Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acid and base hydrolyzed samples. Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Analysis: Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products over time. This allows for the determination of degradation kinetics and pathways.

Logical Flow for Forced Degradation Study

Caption: Logical workflow for a forced degradation study of this compound.

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with two key proteins: the sigma-1 receptor and sterol isomerase (emopamil-binding protein).

Sigma-1 Receptor Signaling

This compound is a ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, contributing to its immunosuppressive and neuroprotective effects.

Caption: Simplified signaling pathway of the Sigma-1 Receptor activated by this compound.

Sterol Isomerase Inhibition Pathway

This compound inhibits the enzyme Δ8-Δ7 sterol isomerase (emopamil-binding protein), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the disruption of cell proliferation.

Caption: Pathway of sterol isomerase inhibition by this compound.

SR-31747: A Technical Guide to its Core Properties and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a synthetic ligand with significant immunosuppressive and anti-inflammatory properties. Initially identified through its high affinity for sigma receptors, subsequent research has elucidated its primary mechanism of action as the inhibition of sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the arrest of cell proliferation, particularly in lymphocytes, underpinning its potential therapeutic applications in immunology and oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its experimental evaluation.

Chemical and Physical Properties

This compound is available in two common forms: the free base and a hydrochloride salt. The choice of form can be critical for experimental design, particularly concerning solubility and stability.

| Property | This compound (Hydrochloride Salt) | This compound (Free Base) |

| CAS Number | 132173-07-0 | 132173-06-9 |

| Molecular Formula | C₂₃H₃₅Cl₂N | C₂₃H₃₄ClN |

| Molecular Weight | 396.44 g/mol | 359.98 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the enzyme Δ⁸-Δ⁷ sterol isomerase (also known as emopamil-binding protein or EBP), a critical component of the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound disrupts the normal production of cholesterol and other essential sterols, leading to the accumulation of aberrant sterol intermediates.[1] This disruption of sterol metabolism is a key factor in the compound's ability to arrest cell proliferation, as sterols are vital for membrane integrity and cell signaling.[1]

In addition to its effects on sterol biosynthesis, this compound is also known to bind to sigma receptors, specifically the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. The sigma-1 receptor is also referred to as the SR-31747A-binding protein 1 (SR-BP). While the precise role of sigma receptor binding in the overall pharmacological profile of this compound is still under investigation, it is believed to contribute to its immunomodulatory and anti-inflammatory effects.

The following diagram illustrates the proposed mechanism of action for this compound:

Experimental Protocols

In Vitro Immunosuppression: T-Cell Proliferation Assay

This protocol outlines a method to assess the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)

-

96-well flat-bottom culture plates

-

Cell harvester and scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE/BrdU)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Add 50 µL of a T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads) to stimulate T-cell proliferation. Include unstimulated control wells.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

For CFSE-based assays: Prior to plating, label the cells with CFSE according to the manufacturer's protocol. After the incubation period, harvest the cells, stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry to determine the extent of cell division based on CFSE dilution.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the stimulated control.

In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Cytokine Production

This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound by measuring its ability to suppress cytokine production following an LPS challenge in mice.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (formulated for in vivo administration, e.g., in a vehicle of 0.5% carboxymethylcellulose)

-

Lipopolysaccharide (LPS) from E. coli (dissolved in sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes or syringes)

-

ELISA kits for murine TNF-α, IL-1β, and IL-6

Procedure:

-

Acclimatize mice to the experimental conditions for at least one week.

-

Divide the mice into experimental groups: vehicle control, this compound treatment groups (at various doses), and a positive control (e.g., dexamethasone).

-

Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).

-

One hour after drug administration, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally.

-

At a predetermined time point post-LPS injection (e.g., 90 minutes for TNF-α, 2-4 hours for IL-1β and IL-6), anesthetize the mice and collect blood samples via cardiac puncture or retro-orbital bleeding.

-

Centrifuge the blood samples to separate the plasma or serum and store at -80°C until analysis.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma/serum samples using specific ELISA kits according to the manufacturer's instructions.

-

Compare the cytokine levels in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition of cytokine production.

In Vitro Sterol Isomerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of Δ⁸-Δ⁷ sterol isomerase.

Materials:

-

Yeast or mammalian cell microsomes expressing Δ⁸-Δ⁷ sterol isomerase

-

Radiolabeled sterol substrate (e.g., [³H]-zymosterol)

-

This compound

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, reaction buffer, and the radiolabeled substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.

-

Extract the non-saponifiable lipids (sterols) with an organic solvent.

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the extracted sterols in a small volume of solvent and spot onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate the substrate from the product.

-

Visualize the sterol spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials.

-

Add scintillation fluid and measure the radioactivity in each spot using a scintillation counter.

-

Calculate the percentage of conversion of the substrate to the product and determine the inhibitory activity of this compound.

Conclusion

This compound is a potent small molecule with a well-defined mechanism of action centered on the inhibition of sterol isomerase. Its immunosuppressive and anti-inflammatory properties make it a valuable tool for research in immunology and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for the in-depth investigation of this compound's biological activities. As with any experimental work, appropriate controls and optimization of assay conditions are crucial for obtaining reliable and reproducible results.

References

SR-31747: A Technical Guide for Cancer Research Professionals

An In-depth Examination of a Novel Sigma Ligand with Antiproliferative and Immunomodulatory Properties

Introduction

SR-31747, a novel psychoactive compound, has emerged as a significant subject of interest within the oncology research community. Initially investigated for its neurological effects, subsequent studies have revealed its potent antiproliferative and immunomodulatory activities, suggesting a potential role in cancer therapy. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, consolidating key preclinical data, outlining its mechanism of action, and detailing relevant experimental protocols.

This compound is a ligand that demonstrates high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are overexpressed in various tumor cell lines.[1] Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key cellular pathways. Notably, this compound has been shown to inhibit the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway, thereby disrupting cellular processes vital for tumor growth.[2][3][4] Preclinical studies in breast and prostate cancer models have demonstrated significant antitumor activity, both in vitro and in vivo.[5] Furthermore, the compound has advanced to phase IIb clinical trials for the treatment of prostate cancer, underscoring its therapeutic potential.[5]

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of this compound have been quantified across various cancer cell lines, primarily focusing on prostate and breast cancer. The following tables summarize the available data on its in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Antiproliferative Activity of SR-31747A (IC50 Values)

| Cell Line | Cancer Type | IC50 (M) | Reference |

| LNCaP | Prostate Cancer | 1 x 10⁻⁸ | [5] |

| DU-145 | Prostate Cancer | 1 x 10⁻⁸ | [5] |

| MCF-7 | Breast Cancer | Nanomolar range | [5] |

| MDA-MB-231 | Breast Cancer | Nanomolar range | [5] |

| BT-20 | Breast Cancer | Nanomolar range | [5] |

Table 2: In Vivo Antitumor Efficacy of SR-31747A

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Mammary Carcinoma (Nude Mice) | 25 mg/kg i.p. daily | > 40% | [5] |

| Prostatic Carcinoma (Nude Mice) | 25 mg/kg i.p. daily | > 40% | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily involving the inhibition of the cholesterol biosynthesis pathway and the modulation of sigma receptor signaling, ultimately leading to apoptosis.

Inhibition of Cholesterol Biosynthesis

This compound targets and inhibits the enzyme Δ8-Δ7 sterol isomerase, which plays a crucial role in the conversion of lanosterol (B1674476) to cholesterol.[2][3][4] This disruption of the cholesterol biosynthesis pathway leads to the accumulation of aberrant sterols and a depletion of cholesterol, which is essential for cell membrane integrity, signaling, and proliferation. The inhibition of this pathway is a key contributor to the antiproliferative effects of this compound.

Sigma Receptor Signaling and Apoptosis Induction

This compound binds to both sigma-1 and sigma-2 receptors, which are often overexpressed in cancer cells.[1] The interaction with these receptors triggers downstream signaling cascades that culminate in programmed cell death (apoptosis). While the complete signaling network is still under investigation, it is understood that this compound binding can lead to the modulation of intracellular calcium levels, endoplasmic reticulum (ER) stress, and the activation of caspase pathways, all of which are critical events in the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anticancer properties.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., LNCaP, DU-145, MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-